p38 MAPK-IN-2

Übersicht

Beschreibung

p38 MAPK-IN-2 ist ein selektiver Inhibitor des p38 Mitogen-aktivierten Protein-Kinase (MAPK)-Signalwegs. Dieser Signalweg ist entscheidend für zelluläre Reaktionen auf Stress und Entzündungen. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter Krebs, entzündliche Erkrankungen und Autoimmunerkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der abschließenden Kupplungsreaktionen. Der Syntheseweg kann Folgendes umfassen:

Bildung von Zwischenprodukten: Erste Schritte beinhalten oft die Herstellung von Schlüsselzwischenprodukten durch Reaktionen wie nukleophile Substitution, Kondensation und Cyclisierung.

Kupplungsreaktionen: Das Endprodukt wird durch Kupplungsreaktionen erhalten, die die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen beinhalten können, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseverfahrens. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Reinigungstechniken und die Sicherstellung der Einhaltung gesetzlicher Vorschriften. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz der Produktion verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p38 MAPK-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.

Coupling Reactions: The final product is obtained through coupling reactions, which may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of production .

Analyse Chemischer Reaktionen

Binding Interactions and Selectivity

Phosphorylation-dependent binding :

-

PRZ-18002 selectively binds to phosphorylated p38α (DFG-in conformation) via hydrogen bonding at the hinge region (Gly-110 and Met-109) and forms hydrophobic interactions with Leu-104 and Leu-108 .

-

IC50 : 7309 nM for nonphosphorylated p38 vs. 50 nM for phosphorylated p38α, demonstrating >140-fold selectivity .

Kinase selectivity profile :

| Kinase Family | Inhibition by PRZ-18002 |

|---|---|

| JNK | No activity |

| ERK | No activity |

| MEK | No activity |

| CDK2 | <10% inhibition |

| PAK1 | <10% inhibition |

Downstream Effects on Signaling Pathways

-

PRZ-18002 reduces phosphorylation of MK2 (Thr-334) and HSP27 (Ser-82) in a concentration-dependent manner .

-

TNF-α suppression : Inhibitors like BIRB 796 BS block TNF-α release by 90% in LPS-stimulated human monocytes (IC50 = 10 nM) .

Structural Dynamics

-

Activation loop interactions : Phosphorylated p38α undergoes a conformational shift, enabling access to the ATP-binding pocket for inhibitors .

-

Autophosphorylation : TAB1-dependent p38α activation involves autophosphorylation at Thr-180/Tyr-182, a step bypassed by direct kinase inhibitors .

Ordered Phosphorylation in the p38 Cascade

The p38 MAPK activation sequence proceeds through strictly ordered phosphorylation :

In Vivo Anti-Inflammatory Effects

-

BIRB 796 BS reduces neutrophil activation (CD11b expression ↓, L-selectin shedding ↓) and attenuates cytokine release (TNF-α ↓ 90%, IL-6 ↓ 85%) in human endotoxemia models .

Key Limitations and Gaps

Wissenschaftliche Forschungsanwendungen

p38 MAPK-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.

Biology: Helps in understanding the cellular responses to stress and inflammation, and the regulation of gene expression.

Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.

Wirkmechanismus

p38 MAPK-IN-2 exerts its effects by selectively inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAPKKKs), MAPK kinases (MAPKKs), and MAPKs. This compound specifically targets the p38 MAPKs, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to the modulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die p38 MAPK-IN-2 ähneln, gehören andere p38 MAPK-Inhibitoren wie:

Ralimetinib: Ein weiterer selektiver Inhibitor des p38 MAPK-Signalwegs, der auf seine potenzielle Anwendung in der Krebstherapie untersucht wird.

Doramapimod: Bekannt für seine entzündungshemmenden Eigenschaften und seine potenzielle Verwendung bei der Behandlung entzündlicher Erkrankungen.

SB203580: Ein bekannter p38 MAPK-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird, um die Rolle des Signalwegs bei zellulären Prozessen zu verstehen

Einzigartigkeit

This compound ist aufgrund seiner hohen Selektivität und Wirksamkeit bei der Hemmung des p38 MAPK-Signalwegs einzigartig. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Darüber hinaus ermöglicht seine einzigartige chemische Struktur spezifische Wechselwirkungen mit den p38 MAPKs, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

p38 MAPK-IN-2 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The biological activity of this compound has been extensively studied in various contexts, particularly in relation to its effects on inflammatory responses and cellular signaling pathways.

p38 MAPK is activated by various stimuli such as pro-inflammatory cytokines, growth factors, and environmental stresses. Once activated, it phosphorylates downstream substrates that include transcription factors and other kinases, leading to diverse cellular responses. This compound inhibits this pathway by blocking the activation of p38 MAPK, thereby modulating its downstream effects .

Key Pathways Affected by this compound:

- Inflammatory Response : Inhibition of p38 MAPK reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in mediating inflammatory responses. Studies have shown that this compound significantly decreases TNF-α protein synthesis without affecting mRNA levels, indicating its role in translational regulation .

- Cell Migration : The compound has been shown to impair neutrophil chemotaxis and emigration. Research indicates that p38 MAPK is essential for leukocyte motility; therefore, its inhibition leads to reduced recruitment of neutrophils to sites of inflammation .

Study 1: Inhibition of Neutrophil Emigration

In a study examining the role of p38 MAPK in neutrophil recruitment, researchers found that treatment with p38 MAPK inhibitors like this compound resulted in decreased neutrophil emigration in response to chemokines. This was attributed to the inhibition of critical adhesion molecules necessary for transmigration through endothelial cells .

Study 2: Osteoblast Differentiation

Another investigation focused on the role of p38 MAPK in osteoblast differentiation. The study demonstrated that inhibition of p38 MAPK led to reduced expression of RUNX2, a transcription factor crucial for osteoblast differentiation. This suggests that this compound may have therapeutic potential in conditions related to bone formation and osteoporosis .

Data Tables

Research Findings

- Inflammation Modulation : The use of this compound has shown promising results in modulating inflammatory responses by inhibiting cytokine production and leukocyte migration.

- Bone Health : Evidence suggests that targeting the p38 MAPK pathway may provide therapeutic avenues for treating osteoporosis and other bone-related disorders due to its role in osteoblast differentiation .

- Cancer Research : In cancer models, inhibiting the p38 pathway with compounds like this compound has been associated with reduced tumor growth and metastasis, highlighting its potential as an anti-cancer agent .

Eigenschaften

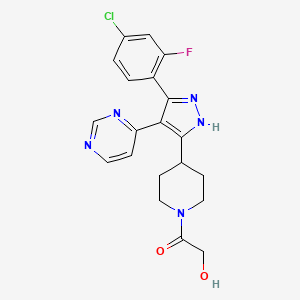

IUPAC Name |

1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNAIYXGIUMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057875 | |

| Record name | PHA-00666859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.